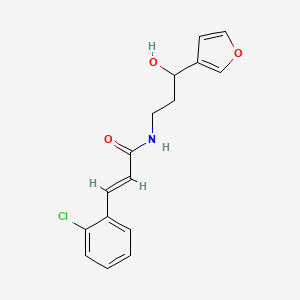![molecular formula C31H23Cl2FN2O B2833976 (3-chlorophenyl)[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone CAS No. 477762-88-2](/img/structure/B2833976.png)
(3-chlorophenyl)[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chlorophenyl)[4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)[4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the fluoro and propyl groups. The pyrazole ring is then constructed through cyclization reactions, and finally, the chlorophenyl groups are added via electrophilic aromatic substitution reactions. Each step requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired quality and consistency. Optimization of reaction parameters and the use of environmentally friendly solvents and reagents are also critical considerations in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
(3-chlorophenyl)[4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Halogen substituents in the compound can undergo nucleophilic substitution reactions, where halogens are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, (3-chlorophenyl)[4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.
Medicine
In medicine, (3-chlorophenyl)[4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
作用機序
The mechanism of action of (3-chlorophenyl)[4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes, leading to the accumulation of specific metabolites and subsequent biological effects.
類似化合物との比較
Similar Compounds
- (3-chlorophenyl)[4-(4-chlorophenyl)-5-(2’-fluoro-4’-methyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone
- (3-chlorophenyl)[4-(4-chlorophenyl)-5-(2’-fluoro-4’-ethyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone
- (3-chlorophenyl)[4-(4-chlorophenyl)-5-(2’-fluoro-4’-butyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone
Uniqueness
The uniqueness of (3-chlorophenyl)[4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone lies in its specific combination of substituents and structural features. The presence of both fluoro and propyl groups on the biphenyl core, along with the pyrazole ring and chlorophenyl substituents, imparts unique chemical and biological properties that distinguish it from similar compounds.
This detailed article provides a comprehensive overview of (3-chlorophenyl)[4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(3-chlorophenyl)-[4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23Cl2FN2O/c1-2-4-20-7-16-27(29(34)17-20)21-8-10-23(11-9-21)30-28(22-12-14-25(32)15-13-22)19-35-36(30)31(37)24-5-3-6-26(33)18-24/h3,5-19H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYJTYQDQJAJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3C(=O)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2833894.png)


![[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2833899.png)

![4-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2833902.png)
![4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine](/img/structure/B2833903.png)
![1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2833905.png)
![2-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine](/img/structure/B2833907.png)

![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2833913.png)



